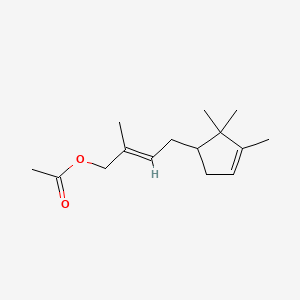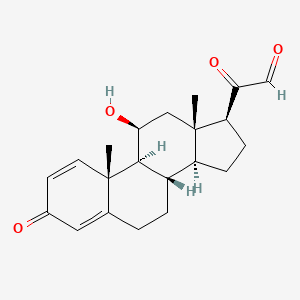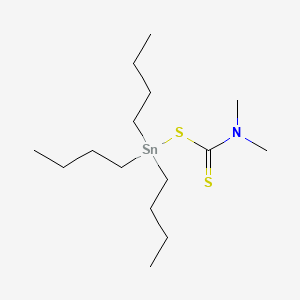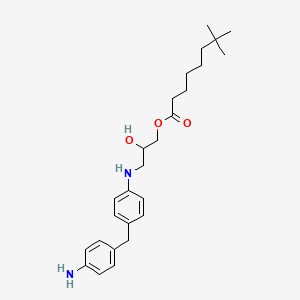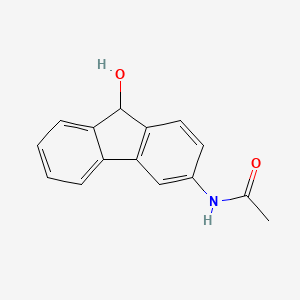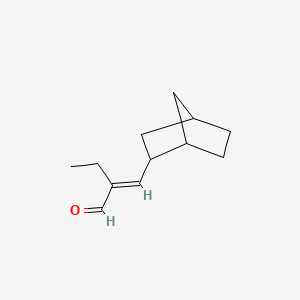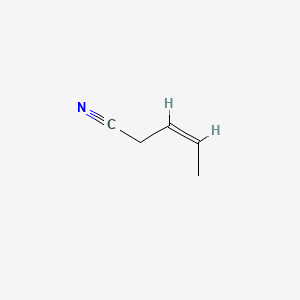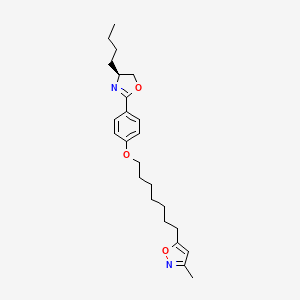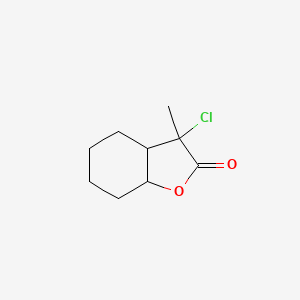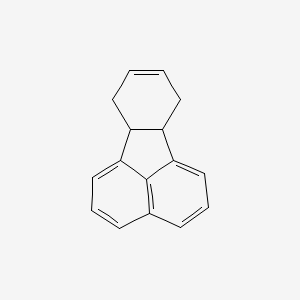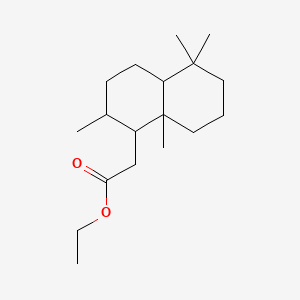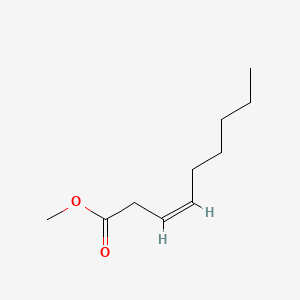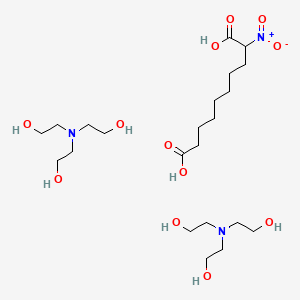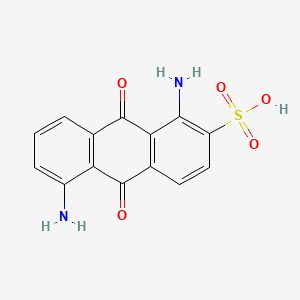
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with amino groups at positions 1 and 5, and a sulfonic acid group at position 2. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The resulting diaminoanthracene is sulfonated using sulfuric acid to introduce the sulfonic acid group at position 2.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and amines are employed for sulfonamide formation.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced amino compounds, and sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes, affecting their activity. The sulfonic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can influence various biochemical pathways, making the compound valuable for research in enzymology and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulfonic acid
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2,3-disulfonic acid
Uniqueness
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring precise molecular interactions .
Eigenschaften
CAS-Nummer |
85153-44-2 |
|---|---|
Molekularformel |
C14H10N2O5S |
Molekulargewicht |
318.31 g/mol |
IUPAC-Name |
1,5-diamino-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H10N2O5S/c15-8-3-1-2-6-10(8)13(17)7-4-5-9(22(19,20)21)12(16)11(7)14(6)18/h1-5H,15-16H2,(H,19,20,21) |
InChI-Schlüssel |
DWBYKKOMRNYEMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


